An In-depth Technical Guide to 1-Bromo-2,4,5-trimethylbenzene (CAS: 5469-19-2)
An In-depth Technical Guide to 1-Bromo-2,4,5-trimethylbenzene (CAS: 5469-19-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and key reactions of 1-Bromo-2,4,5-trimethylbenzene. This versatile aromatic bromide serves as a crucial intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures.
Core Properties and Specifications
1-Bromo-2,4,5-trimethylbenzene, also known as 5-Bromopseudocumene, is a solid, off-white crystalline compound at room temperature.[1] Its core physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 5469-19-2 | [1] |
| Molecular Formula | C₉H₁₁Br | [2] |
| Molecular Weight | 199.09 g/mol | [1] |
| Melting Point | 71-73 °C | |
| Boiling Point | 233-235 °C | |
| Density | 1.12 g/cm³ | [3] |
| Appearance | Off-white solid | |
| Purity | ≥99% | [4] |
| InChI Key | SCZXFZRJDVZMJI-UHFFFAOYSA-N | [2] |
| SMILES | Cc1cc(C)c(Br)cc1C | [2] |
Spectroscopic Data
The structural elucidation of 1-Bromo-2,4,5-trimethylbenzene is supported by various spectroscopic techniques. Below is a summary of expected spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 1H | Ar-H |
| ~7.0 | s | 1H | Ar-H |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~2.1 | s | 3H | Ar-CH₃ |
Note: Predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~137 | Ar-C |
| ~135 | Ar-C |
| ~134 | Ar-C |
| ~131 | Ar-C |
| ~120 | Ar-C-Br |
| ~118 | Ar-C |
| ~20 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
| ~18 | Ar-CH₃ |
Note: Predicted chemical shifts are based on the analysis of similar compounds and general principles of NMR spectroscopy.
FTIR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | s | C-H stretch (methyl) |
| 1600-1450 | m | C=C stretch (aromatic) |
| 1200-1000 | s | C-Br stretch |
| 880-800 | s | C-H bend (aromatic, out-of-plane) |
s = strong, m = medium
Mass Spectrometry (MS)
The mass spectrum of 1-Bromo-2,4,5-trimethylbenzene is expected to show a molecular ion peak (M⁺) at m/z 198 and a characteristic M+2 peak of similar intensity at m/z 200, which is indicative of the presence of a bromine atom.[2] The base peak is likely to be at m/z 119, corresponding to the loss of the bromine atom.
| m/z | Relative Intensity | Assignment |
| 200 | High | [M+2]⁺ |
| 198 | High | [M]⁺ |
| 119 | 100 (Base Peak) | [M-Br]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
Experimental Protocols
Synthesis of 1-Bromo-2,4,5-trimethylbenzene
A common method for the synthesis of 1-Bromo-2,4,5-trimethylbenzene is the electrophilic bromination of 1,2,4-trimethylbenzene (B165218) (pseudocumene).
Materials:
-
1,2,4-trimethylbenzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or other Lewis acid catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1,2,4-trimethylbenzene in dichloromethane.
-
Add a catalytic amount of iron(III) bromide to the solution.
-
Slowly add N-Bromosuccinimide to the reaction mixture in portions at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-Bromo-2,4,5-trimethylbenzene.
Caption: Synthesis workflow for 1-Bromo-2,4,5-trimethylbenzene.
Grignard Reaction
1-Bromo-2,4,5-trimethylbenzene can be used to prepare the corresponding Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds.
Materials:
-
1-Bromo-2,4,5-trimethylbenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Electrophile (e.g., aldehyde, ketone, CO₂)
-
Aqueous ammonium (B1175870) chloride solution
-
Appropriate glassware for anhydrous reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-Bromo-2,4,5-trimethylbenzene in anhydrous ether.
-
Add a small amount of the bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to the desired temperature and add the electrophile dropwise.
-
After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product as necessary.
Caption: Workflow for a Grignard reaction using 1-Bromo-2,4,5-trimethylbenzene.
Suzuki Coupling
This compound is an excellent substrate for palladium-catalyzed Suzuki cross-coupling reactions to form biaryl compounds.
Materials:
-
1-Bromo-2,4,5-trimethylbenzene
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Appropriate glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 1-Bromo-2,4,5-trimethylbenzene, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Catalytic cycle of a Suzuki coupling reaction.
Safety and Handling
1-Bromo-2,4,5-trimethylbenzene should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Drug Development and Research
1-Bromo-2,4,5-trimethylbenzene is a valuable building block in medicinal chemistry and materials science. The trimethylphenyl moiety is present in various biologically active molecules. The bromo-substituent allows for the introduction of diverse functional groups through cross-coupling reactions, enabling the synthesis of libraries of compounds for drug discovery screening. Its applications include the synthesis of ubiquinones (B1209410) (Coenzyme Qn) and other complex organic molecules.


